molecular formula C23H19N3O3S B2878298 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide CAS No. 1004258-10-9

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide

Cat. No.: B2878298
CAS No.: 1004258-10-9
M. Wt: 417.48
InChI Key: FSQSDVXOMVEQGB-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with diketones or ketoesters. The ethylsulfonyl group is then introduced via sulfonation reactions using reagents like ethylsulfonyl chloride. The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions. Finally, the naphthamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens.

Major Products

Scientific Research Applications

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability. The phenyl and naphthamide groups contribute to the compound’s overall stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide is unique due to the presence of the naphthamide moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-13-12-21(25-26-22)18-8-5-9-20(15-18)24-23(27)19-11-10-16-6-3-4-7-17(16)14-19/h3-15H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQSDVXOMVEQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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